molecular formula C3H5BF3KO B1403961 Potassium trifluoro(oxetan-3-yl)borate CAS No. 1430219-76-3

Potassium trifluoro(oxetan-3-yl)borate

Cat. No. B1403961
CAS RN: 1430219-76-3
M. Wt: 163.98 g/mol
InChI Key: AONUDQUWROSMQI-UHFFFAOYSA-N
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Description

Potassium trifluoro(oxetan-3-yl)borate is a highly stable organoboron derivative . It is a solid substance with a molecular weight of 163.98 . Its CAS number is 1430219-76-3 .


Synthesis Analysis

This compound has shown interesting reactivity, not only through the intermediate formation of difluoroboranes, but also in transmetallation reactions with transition metals .


Molecular Structure Analysis

The molecular formula of this compound is C3H5BF3KO . For more detailed structural information, it would be necessary to refer to specific studies or use computational chemistry software.


Chemical Reactions Analysis

This compound has been found to exhibit interesting reactivity in the formation of difluoroboranes and in transmetallation reactions with transition metals .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .

Scientific Research Applications

Organoboron Derivatives in Organic Chemistry

Potassium trifluoro(organo)borates, a category including Potassium trifluoro(oxetan-3-yl)borate, are highly stable organoboron derivatives. They have emerged as promising alternatives to other organoboron reagents in organic chemistry. These compounds show interesting reactivity in several ways, such as through the formation of difluoroboranes and in transmetallation reactions with transition metals. They are more reactive than boronic acids or esters in many reactions, making them valuable in the preparation and reactivity of ate complexes (Darses & Genêt, 2003).

Role in Alanine Derivatives Formation

Potassium trifluoro(organo)borates, including this compound, can react with various dehydroamino esters. Catalyzed by rhodium complexes, they enable the formation of alanine derivatives bearing a variety of amino protecting groups with good to high yields. This showcases their utility in synthesizing specific amino acid derivatives (Navarre, Darses, & Genêt, 2004).

Applications in Rhodium-Catalyzed Reactions

In rhodium-catalyzed reactions, these borates, including this compound, are employed for efficient and enantioselective conjugate additions to α,β-unsaturated esters. The process yields Michael adducts with high yields and enantiomeric excesses, demonstrating their effectiveness in asymmetric synthesis (Navarre, Pucheault, Darses, & Genêt, 2005).

Synthesis and Structural Analysis of Lanthanide Complexes

This compound contributes to the synthesis and structural analysis of lanthanide(III) complexes. This includes the study of ligands like potassium tris[3-{(4-tbutyl)-pyrid-2-yl}-pyrazol-1-yl]hydroborate (KTpBuPy) and potassium bis[3-(2-pyridyl)-5-(methoxymethyl)pyrazol-1-yl]-dihydroborate (KBp(COC)Py), which have applications in the field of coordination chemistry and materials science (Bell, Motson, Jeffery, McCleverty, & Ward, 2001).

Chiral Rhodium(I) Catalysis

This compound is involved in chiral rhodium(I) catalysis for producing β-arylamides. This reaction leads to Michael adducts with high yields and enantiomeric excesses, illustrating its role in producing chiral compounds (Pucheault, Michaut, Darses, & Genêt, 2004).

Nucleophilic Trifluoromethylation

In nucleophilic trifluoromethylation, Potassium trialkoxy(trifluoromethyl)borates, a group that includes this compound, act as reagents. They are used for trifluoromethylation of non-enolizable aldehydes and N-tosylimines, leading to CF3-substituted alcohols and N-tosylamines (Levin, Dilman, Belyakov, Struchkova, & Tartakovsky, 2011).

Cross-Coupling Reactions

These borates are also significant in cross-coupling reactions with aryl and 1-alkenyl trifluoromethanesulfonates, producing arenes or alkenes in high yield. This demonstrates their stability and usefulness in synthetic organic chemistry (Molander & Ito, 2001).

Safety and Hazards

Potassium trifluoro(oxetan-3-yl)borate is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mechanism of Action

properties

IUPAC Name

potassium;trifluoro(oxetan-3-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF3O.K/c5-4(6,7)3-1-8-2-3;/h3H,1-2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONUDQUWROSMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1COC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1430219-76-3
Record name Borate(1-), trifluoro-3-oxetanyl-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1430219-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(oxetan-3-yl)borate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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